molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1

Sabizabulin

货号 B605096
CAS 编号: 1332881-26-1
分子量: 377.4
InChI 键: WQGVHOVEXMOLOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sabizabulin is an oral, novel microtubule disruptor that has dual antiviral and anti-inflammatory activities . It is being studied as a mitotic inhibitor and chemotherapeutic agent in castration-resistant metastatic prostate cancer and in SARS-CoV-2 (COVID-19) infections .


Chemical Reactions Analysis

Sabizabulin, as an orally available molecule, acts on microtubules, a component of the cytoskeleton . It binds to the colchicine binding site on the beta subunit of tubulin, as well as a novel site on the alpha subunit, and causes both to crosslink, thus depolymerizing microtubules and preventing their polymerization . A detailed computational spectroscopic investigation of Sabizabulin has been presented, which utilizes Density Functional Theory (DFT) calculations to explore molecular optimization, thermodynamic characteristics, and the analysis of normal modes with vibrational assignments .

科学研究应用

  1. 转移性去势抵抗性前列腺癌的治疗:

    • Sabizabulin已经证明在治疗mCRPC方面具有疗效,显示出细胞毒性和细胞静止活性。它抑制微管聚合,破坏细胞骨架并阻止细胞增殖。这种机制进一步阻止雄激素受体进入细胞核,这在前列腺癌治疗中至关重要 (Dreicer et al., 2022)
    • 在临床试验中,Sabizabulin显示出良好的安全性,使其可以进行长期治疗,并显示出显著的抗肿瘤活性 (Markowski et al., 2022)
    • 第3期VERACITY临床试验正在进行中,评估Sabizabulin在至少进行过一种雄激素受体靶向药物治疗后疾病进展的mCRPC患者中的疗效 (Markowski et al., 2022)
  2. COVID-19的治疗:

    • Sabizabulin已经证明具有双重抗病毒和抗炎活性,这对于治疗住院的中度至重度COVID-19患者是有益的。在第3期临床试验中,Sabizabulin显著降低了这些患者的死亡率 (Gonzales et al., 2022)
  3. HER2+乳腺癌的治疗:

    • Sabizabulin已经显示出在抑制HER2+乳腺癌模型中的肿瘤细胞生长、迁移和集落形成方面具有疗效。它与紫杉醇相当,可以抑制HER2+异种移植物生长并抑制患者来源的异种移植物(PDX)模型中的肺转移,使其成为一种有前途的口服药物,作为治疗乳腺癌的紫杉醇替代品 (Krutilina et al., 2022)

安全和危害

In a phase III study on the treatment of severe courses of COVID-19, Sabizabulin reduced mortality by 55% according to the manufacturer . Adverse and serious adverse events were lower in the Sabizabulin group compared with the placebo group .

未来方向

Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .

属性

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sabizabulin

CAS RN

1332881-26-1
Record name Sabizabulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sabizabulin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。